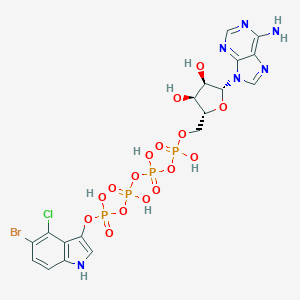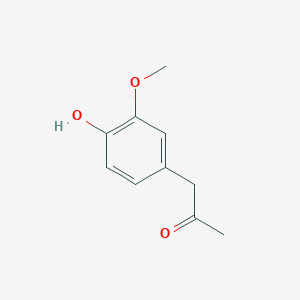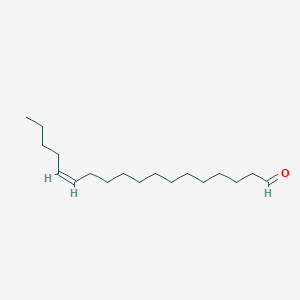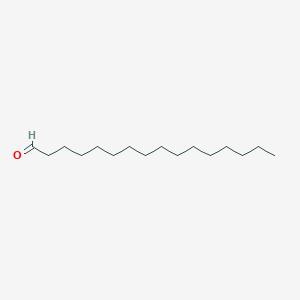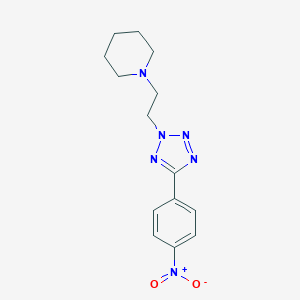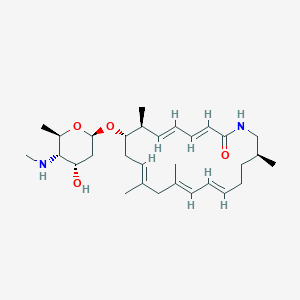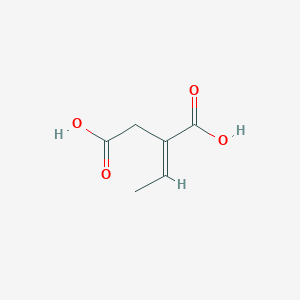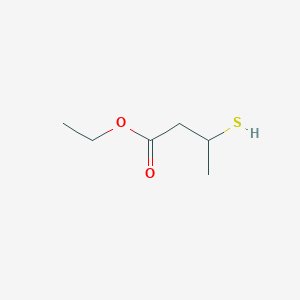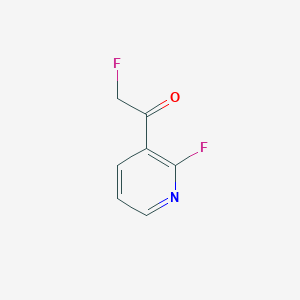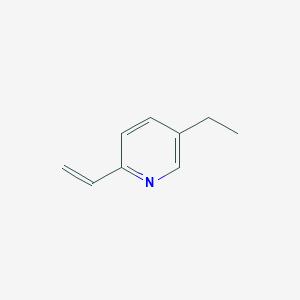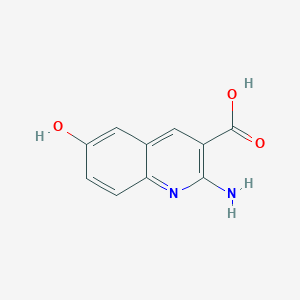
2-Amino-6-hydroxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxyquinoline-3-carboxylic acid (AHQ) is an important organic compound that belongs to the quinoline family. It is a derivative of quinoline-3-carboxylic acid and has an amino group at the 2nd position and a hydroxyl group at the 6th position. AHQ is a versatile compound that has gained significant attention due to its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid is not well understood. However, it has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has antimicrobial and antiviral properties against a wide range of microorganisms such as bacteria, fungi, and viruses. In vivo studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has anticancer properties and can inhibit the growth of cancer cells. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used to study DNA and RNA. However, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. It also has low bioavailability, which can limit its use in vivo.
Zukünftige Richtungen
2-Amino-6-hydroxyquinoline-3-carboxylic acid has a wide range of potential applications in various fields. Future research should focus on developing new synthesis methods to improve the yield and purity of 2-Amino-6-hydroxyquinoline-3-carboxylic acid. It should also focus on understanding the mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid and its potential applications in medicine, biology, and chemistry. Future research should also focus on developing new derivatives of 2-Amino-6-hydroxyquinoline-3-carboxylic acid with improved properties such as solubility and bioavailability.
Synthesemethoden
2-Amino-6-hydroxyquinoline-3-carboxylic acid can be synthesized through various methods such as the Pinner reaction, Skraup reaction, and Bucherer reaction. The Pinner reaction involves the reaction of quinoline-3-carboxylic acid with ammonium chloride and phosphorus oxychloride to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with quinoline to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Bucherer reaction involves the reaction of quinoline with potassium cyanide and ammonium carbonate to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxyquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have antimicrobial, antiviral, and anticancer properties. In biology, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a fluorescent probe to study DNA and RNA. In chemistry, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a ligand for metal ions in catalysis.
Eigenschaften
CAS-Nummer |
157915-69-0 |
|---|---|
Produktname |
2-Amino-6-hydroxyquinoline-3-carboxylic acid |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-amino-6-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-7(10(14)15)4-5-3-6(13)1-2-8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
InChI-Schlüssel |
IJUWCMLBKLKOIL-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N |
Synonyme |
3-Quinolinecarboxylicacid,2-amino-6-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



